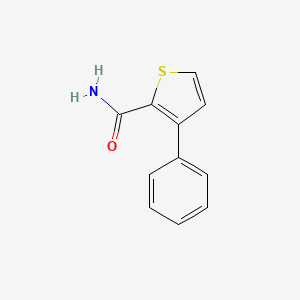

3-Phenylthiophene-2-carboxamide

Description

Properties

IUPAC Name |

3-phenylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIDPJRHRJFVLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098342-63-2 | |

| Record name | 3-phenylthiophene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylthiophene-2-carboxamide typically involves the condensation of thiophene derivatives with appropriate amines. One common method is the Paal–Knorr reaction, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often employs multicomponent reactions that allow for efficient and scalable synthesis. These methods are designed to produce high yields and purity, making them suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylthiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions are common, where reagents like halogens or nitro groups are introduced.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., bromine), nitro groups (NO2)

Major Products Formed:

Oxidation: Thiophene oxides

Reduction: Thiophene alcohols

Substitution: Halogenated or nitro-substituted thiophenes

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

3-Phenylthiophene-2-carboxamide serves as a crucial building block in organic synthesis. Its structural properties allow for the modification and creation of more complex molecules, which are essential in various chemical reactions. For instance, it can undergo reactions such as oxidation and substitution to yield different thiophene derivatives, which are valuable in the synthesis of pharmaceuticals and agrochemicals.

Biological Applications

Antibacterial Properties

Recent studies have investigated the antibacterial activity of this compound against various pathogens. It has shown promising results against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent. In vitro tests demonstrated that certain derivatives exhibit higher activity than traditional antibiotics like ampicillin .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Research indicates that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . This activity suggests potential applications in nutraceuticals and functional foods aimed at promoting health.

Medical Applications

Pharmaceutical Development

this compound is being explored as a lead compound in drug discovery. Its derivatives have shown potential in targeting specific enzymes related to diseases such as cancer and inflammatory disorders. For example, compounds derived from it have demonstrated inhibitory activity against IKK-2, an enzyme implicated in inflammatory diseases .

Anticancer Activity

Several studies have focused on the anticancer potential of thiophene derivatives, including this compound. Compounds have been synthesized that mimic known anticancer agents like Combretastatin A-4, exhibiting significant cytotoxic effects on various cancer cell lines . The mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest in cancer cells.

Material Science Applications

Organic Semiconductors

In the field of materials science, this compound is utilized in developing organic semiconductors. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . The compound's ability to form stable thin films enhances its utility in electronic devices.

Antibacterial Activity Comparison

| Compound | Activity Against S. aureus (%) | Activity Against E. coli (%) |

|---|---|---|

| This compound | 83.3 | 64.0 |

| Ampicillin | 86.9 | 82.6 |

| New Derivative A | 90.0 | 70.0 |

| New Derivative B | 88.5 | 68.5 |

Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Hep3B | 23 |

| Combretastatin A-4 | Hep3B | 5.46 |

| New Derivative C | Hep3B | <11.6 |

Mechanism of Action

The mechanism of action of 3-Phenylthiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, thereby affecting metabolic pathways. The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares 3-Phenylthiophene-2-carboxamide with structurally related thiophene- and benzothiophene-based carboxamides, focusing on synthesis , physicochemical properties , and biological activity .

Structural and Substituent Variations

Key Observations :

- Electron-Withdrawing Groups (EWGs): Chloro (C4, C13) and cyano (C5) substituents enhance electrophilicity, improving reactivity in nucleophilic substitutions or cross-coupling reactions .

- Lipophilicity : Trifluoromethyl groups (C9, C13) increase logP values, enhancing membrane permeability .

- Rigidity vs. Flexibility: Thieno[2,3-b]pyridine (C9) and benzothiophene (C10, C13) cores introduce planar rigidity, favoring π-π stacking in biological interactions, whereas azetidinone (C10) introduces conformational flexibility .

Solubility Trends :

- This compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO).

- Trifluoromethyl-substituted analogs (C9, C13) exhibit lower aqueous solubility due to increased hydrophobicity .

Biological Activity

3-Phenylthiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research has highlighted its potential as an antibacterial, antioxidant, and anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure:

this compound possesses a thiophene ring with a phenyl substitution at the 3-position and a carboxamide functional group at the 2-position. This unique structure enhances its reactivity and biological activity compared to simpler thiophene derivatives.

Mechanism of Action:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes, affecting metabolic pathways crucial for cellular function. The compound's structure allows it to bind effectively to the active sites of these enzymes, disrupting their normal function and leading to various biological effects, including cytotoxicity against cancer cells.

Anticancer Activity

Recent studies have demonstrated the anticancer properties of this compound and its derivatives. For instance, a study evaluated the cytotoxic effects of thiophene carboxamide derivatives on various cancer cell lines, including MCF-7 (breast adenocarcinoma) and Hep3B (hepatocellular carcinoma). The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B cells .

Table 1: Cytotoxicity of Thiophene Carboxamide Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2b | Hep3B | 5.46 |

| 2e | Hep3B | 12.58 |

| St.1 | Hep3B | 23 |

| St.2 | Hep3B | 7.66 |

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. In vitro studies revealed that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was measured against strains such as Staphylococcus aureus and Escherichia coli, showing higher activity against Gram-positive bacteria .

Table 2: Antibacterial Activity of Thiophene Derivatives

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| Compound A | S. aureus | 86.9 |

| Compound B | E. coli | 40.0 |

| Compound C | B. subtilis | 78.3 |

Antioxidant Properties

In addition to its antibacterial and anticancer activities, this compound has shown promising antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Case Studies

-

Anticancer Study :

A study focused on synthesizing thiophene carboxamide derivatives as biomimetics for Combretastatin A-4 (CA-4), an established anticancer drug, demonstrated that compounds similar to this compound can effectively inhibit tumor growth by disrupting tubulin dynamics in cancer cells . -

Antibacterial Study :

Another investigation into the antibacterial efficacy of thiophene derivatives found that compounds derived from this compound exhibited significant inhibition against pathogenic bacteria, suggesting potential for development as new antimicrobial agents .

Q & A

Q. Table 1. Key Reaction Conditions for Amidation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Coupling Agent (eq.) | 1.5–2.0 | Maximizes activation |

| Solvent | DMF or THF | Solubility balance |

| Temperature | 0°C (activation) → RT | Minimizes degradation |

Q. Table 2. Common Analytical Techniques

| Technique | Application | Example Data |

|---|---|---|

| ¹H NMR (500 MHz) | Substituent integration | δ 7.2–8.1 ppm (aromatic H) |

| HPLC (C18 column) | Purity assessment | Retention time: 12.3 min |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.